molecular formula C21H27N3O3S B2644201 N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953206-61-6

N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2644201
CAS RN: 953206-61-6
M. Wt: 401.53
InChI Key: JFGYLRMWOUIUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EPTP, is a chemical compound that has recently gained attention for its potential applications in scientific research.

Scientific Research Applications

1. Role in Orexin-1 Receptor Mechanisms

Orexins and their receptors are known to modulate feeding, arousal, stress, and drug abuse. Research by Piccoli et al. (2012) on the effects of various compounds, including SB-649868 (which has a similar structure to the compound ), on binge eating in rats, suggests the potential role of similar compounds in studying compulsive eating disorders (Piccoli et al., 2012).

2. Application in Copper-Catalyzed Coupling Reactions

The compound has relevance in organic chemistry, particularly in catalysis. De et al. (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in Goldberg amidation reactions with (hetero)aryl chlorides. This indicates its utility in facilitating complex organic reactions (De, Yin, & Ma, 2017).

3. Synthesis of Thiazoles and Fused Derivatives

Wardkhan et al. (2008) explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one, a compound with structural similarities, in synthesizing thiazoles with potential antimicrobial activities. This underscores its significance in synthesizing new compounds with biological applications (Wardkhan et al., 2008).

4. Inhibition of Estrogen Biosynthesis

Hartmann and Batzl (1986) discussed the synthesis of compounds including 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are inhibitors of estrogen biosynthesis. These compounds have potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

5. Development of HIV-1 Inhibitors

Palani et al. (2002) explored the synthesis of oximino-piperidino-piperidine series compounds, including SCH 351125, as CCR5 antagonists for HIV-1 treatment. This research highlights the compound's potential in developing treatments for viral infections (Palani et al., 2002).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-27-19-8-4-3-7-18(19)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-17-6-5-13-28-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYLRMWOUIUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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